molecular formula C10H11ClFNO2 B2986169 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride CAS No. 2241139-41-1

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No. B2986169
CAS RN: 2241139-41-1
M. Wt: 231.65
InChI Key: IIEMJAPKBYNGSN-UHFFFAOYSA-N
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Description

“7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2241139-41-1 . It has a molecular weight of 231.65 . The IUPAC name for this compound is 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9 (10 (13)14)12-5-7 (6)3-8;/h1-3,9,12H,4-5H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 182-183 °C .

Scientific Research Applications

Synthesis and Pharmacological Properties

"7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride" is instrumental in the synthesis of various pharmacologically active compounds. It serves as a key intermediate in the preparation of fluoroquinolone antibiotics, which are known for their broad-spectrum antimicrobial activity. One study discusses the synthesis and antibacterial activities of enantiomers of temafloxacin hydrochloride, highlighting the importance of the fluoroquinolone structure in developing effective antibacterial agents (Chu et al., 1991).

Antioxidative Properties

Research has also explored the antioxidative effects of fluoroquinolone derivatives, including compounds related to "this compound". A study on 4-hydroxyquinoline derivatives demonstrates their potential in protecting against free-radical-induced hemolysis of erythrocytes, suggesting applications in oxidative stress management and the development of antioxidant therapies (Liu et al., 2002).

Antimycobacterial Activities

Novel fluoroquinolones synthesized from derivatives of "this compound" have shown promising results against Mycobacterium tuberculosis, including drug-resistant strains. This indicates potential applications in tuberculosis treatment, addressing the challenge of drug resistance (Senthilkumar et al., 2009).

Antitumor Activity

The compound's derivatives have been investigated for their antitumor activities, with certain modifications showing significant cytotoxicity against human tumor cell lines. This suggests a potential role in cancer chemotherapy, particularly for compounds that can be derived from "this compound" (El-Abadelah et al., 2007).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The safety precautions include avoiding eye and skin contact, and in case of contact, rinse thoroughly with water .

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMJAPKBYNGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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